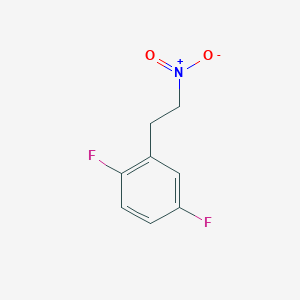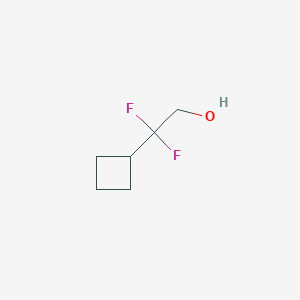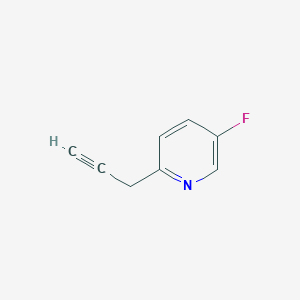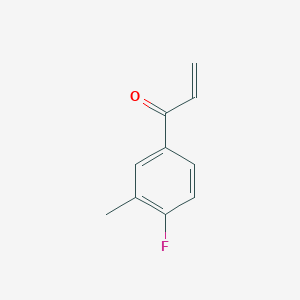
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoro-3-methylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The presence of the fluorine atom allows for nucleophilic aromatic substitution reactions, where the fluorine can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles such as amines or thiols (for substitution).
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one depends on its application. In antimicrobial studies, it is believed to interfere with the cell membrane integrity of microorganisms, leading to cell death. The presence of the fluorine atom can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively .
In chemical reactions, the α,β-unsaturated carbonyl system acts as an electrophile, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one can be compared with other chalcones such as:
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: This compound has a nitro group instead of a fluorine atom, which significantly alters its reactivity and applications.
(E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:
(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and potential biological activities.
Eigenschaften
Molekularformel |
C10H9FO |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
1-(4-fluoro-3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3 |
InChI-Schlüssel |
XVECKMZKWKBVMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


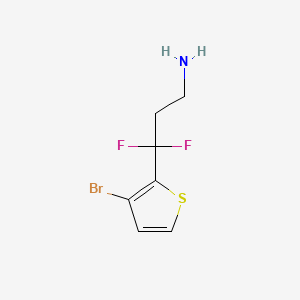
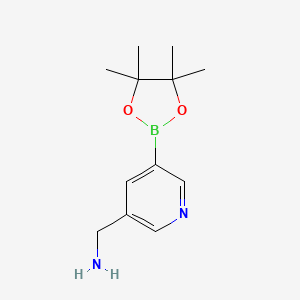

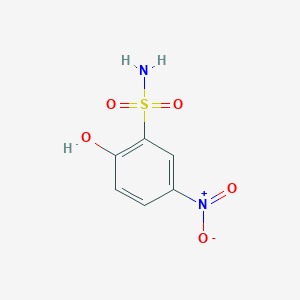

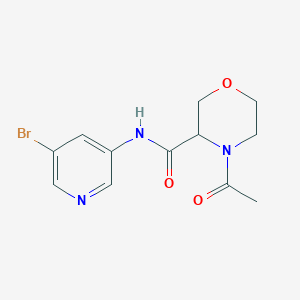

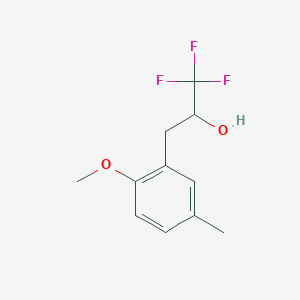
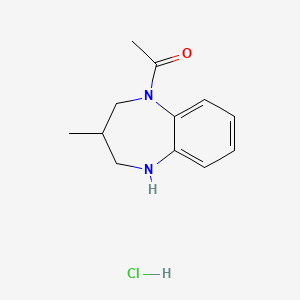
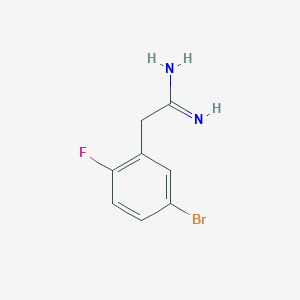
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
